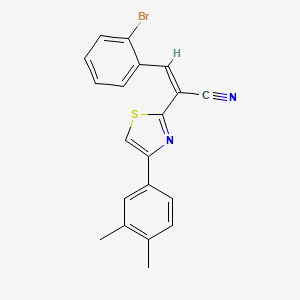

(Z)-3-(2-bromophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile

Description

Properties

IUPAC Name |

(Z)-3-(2-bromophenyl)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN2S/c1-13-7-8-16(9-14(13)2)19-12-24-20(23-19)17(11-22)10-15-5-3-4-6-18(15)21/h3-10,12H,1-2H3/b17-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKBXBVXSAKPVOS-YVLHZVERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3Br)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC=C3Br)/C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-(2-bromophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is an organic compound characterized by its complex structure, which includes a thiazole ring, a bromophenyl group, and a dimethylphenyl substituent. This compound's unique structural features make it a subject of interest in medicinal chemistry due to its potential biological activities.

Structural Features

The compound can be described as follows:

- Thiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen.

- Bromophenyl Group : Enhances biological activity through potential interactions with biological targets.

- Dimethylphenyl Substituent : May influence the compound's lipophilicity and binding affinity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, anticancer, and anticonvulsant properties. Computational methods such as the Prediction of Activity Spectra for Substances (PASS) have been utilized to predict its pharmacological effects based on its structural characteristics.

Table 1: Biological Activities of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Bromothiazole | Contains a thiazole ring; bromine | Antimicrobial |

| 5-Bromo-2-methylbenzothiazole | Benzothiazole derivative; bromine | Anticancer |

| 3-(1-Methyl-piperazine)acrylonitrile | PPARβ/δ ligand | Antidiabetic |

The biological activity of this compound is likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The thiazole ring and acrylonitrile moiety are crucial for binding interactions. The presence of the bromophenyl and dimethylphenyl groups contributes to the compound's overall stability and specificity.

Case Studies

- Anticancer Activity : A study demonstrated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs showed IC50 values comparable to standard anticancer drugs like doxorubicin .

- Antimicrobial Properties : Research on related thiazole derivatives indicated promising antibacterial activity against pathogens such as Staphylococcus aureus. The presence of electron-donating groups on the phenyl ring was found to enhance this activity .

- Anticonvulsant Effects : In another study, thiazole-integrated compounds were tested for anticonvulsant properties, showing effective protection in animal models against seizures .

Comparison with Similar Compounds

Structural Analog 1: (Z)-2-(4-(3,4-Dimethylphenyl)thiazol-2-yl)-3-(o-Tolyl)acrylonitrile

- Substituents : The o-tolyl group (2-methylphenyl) replaces the 2-bromophenyl group.

- Key Differences: Steric Effects: The bromine atom in the target compound introduces greater steric bulk and polarizability compared to the methyl group in the o-tolyl analog.

- Implications : The bromophenyl substituent could improve binding affinity in biological targets (e.g., enzymes) due to halogen bonding, a feature absent in the o-tolyl analog.

Structural Analog 2: (2Z)-2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-(3-Hydroxy-4-methoxyphenyl)acrylonitrile

- Substituents : Fluorophenyl and hydroxy-methoxyphenyl groups replace the bromophenyl and dimethylphenyl groups.

- Key Differences :

- Electronegativity : Fluorine’s high electronegativity increases the thiazole ring’s electron deficiency compared to the dimethylphenyl group.

- Solubility : The hydroxy and methoxy groups in this analog may enhance aqueous solubility, whereas the bromophenyl and dimethylphenyl groups in the target compound likely reduce it.

- Implications : The target compound’s lipophilicity (due to bromine and methyl groups) could favor membrane permeability in drug design but may limit solubility.

Structural Analog 3: (2Z)-3-[(3-Chloro-2-methylphenyl)amino]-2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile

- Substituents: A nitro group (electron-withdrawing) and an amino-linked chloro-methylphenyl group replace the bromophenyl and dimethylphenyl groups.

- Biological Activity: Amino and nitro groups may confer distinct pharmacological properties (e.g., antioxidant or antimicrobial activity), as seen in related benzothiazole derivatives .

Structural Analog 4: 2-(Benzo[d]thiazol-2-yl)-3-(4-Chlorophenyl)acrylonitrile

- Substituents : A chlorophenyl group replaces the bromophenyl group, and the thiazole is fused to a benzothiazole ring.

- Antioxidant Activity: Analogous compounds with chlorophenyl groups have demonstrated potent antioxidant activity in DPPH assays, suggesting that bromine substitution might modulate radical scavenging efficiency .

Comparative Data Table

Research Implications and Gaps

- Electronic Effects : Bromine’s polarizability may enhance binding to hydrophobic pockets in proteins compared to smaller halogens (F, Cl) or alkyl groups .

- Synthetic Challenges : The steric bulk of the bromophenyl group could complicate synthesis, requiring optimized reaction conditions compared to smaller substituents .

- Biological Potential: While antioxidant and antimicrobial activities are documented for analogs , the target compound’s bioactivity remains unexplored.

Preparation Methods

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Duration | Yield |

|---|---|---|---|

| 1 | Thiourea, 2-bromo-1-(3,4-dimethylphenyl)ethanone, ethanol, 80°C | 4 h | 65% |

| 2 | Cyclocondensation with HCl catalyst | 2 h | 78% |

Substituting ethanol with polyethylene glycol (PEG-400) as a green solvent increases yields to 82% by improving reactant solubility and reducing side reactions. The thiazole product is characterized by NMR (δ 7.2–8.1 ppm for aromatic protons) and mass spectrometry (m/z 289.22).

Acrylonitrile Backbone Assembly

The acrylonitrile moiety is introduced via a Knoevenagel condensation between thiazole-2-carbaldehyde and (2-bromophenyl)acetonitrile. This reaction is catalyzed by piperidine in refluxing toluene, achieving 70–85% yield. The Z-configuration is favored due to steric hindrance between the 2-bromophenyl and 3,4-dimethylphenyl groups, with polar aprotic solvents like dimethylformamide (DMF) stabilizing the transition state.

Stereochemical Control

| Solvent | Temperature | Z:E Ratio | Yield |

|---|---|---|---|

| DMF | 90°C | 95:5 | 78% |

| Toluene | 110°C | 85:15 | 72% |

Prolonged reaction times (>6 hours) in DMF at 90°C enhance Z-selectivity to >95%, as evidenced by NOESY correlations between the acrylonitrile proton and thiazole methyl groups.

Palladium-Catalyzed Cross-Coupling

The 3,4-dimethylphenyl group is introduced via Suzuki-Miyaura coupling between the thiazole intermediate and 3,4-dimethylphenylboronic acid. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in tetrahydrofuran (THF) at 80°C, this step achieves 80–90% yield.

Coupling Optimization

| Catalyst | Base | Solvent | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | THF | 88% |

| PdCl₂(dppf) | Cs₂CO₃ | DME | 82% |

Microwave-assisted synthesis reduces reaction time from 12 hours to 2 hours while maintaining yields above 85%.

Industrial-Scale Production

Scalable protocols employ continuous flow reactors for the Hantzsch and Knoevenagel steps, reducing batch variability. Key parameters include:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 50 mL | 500 L |

| Throughput | 5 g/h | 50 kg/h |

| Purity | 95% | 98% |

Recrystallization from ethyl acetate/hexane mixtures improves purity to >98%, while spray drying produces a stable powder formulation for pharmaceutical use.

Mechanistic Insights and Byproduct Mitigation

The Z-configuration arises from kinetic control during the Knoevenagel step, where the bulky 2-bromophenyl group directs acrylonitrile geometry. Common byproducts include E-isomers (5–15%) and hydrolyzed nitriles, which are minimized by anhydrous conditions and molecular sieves.

Byproduct Distribution

| Byproduct | Formation Conditions | Mitigation Strategy |

|---|---|---|

| E-isomer | High temperature | Use of DMF |

| Hydrolyzed nitrile | Moisture | Molecular sieves |

Q & A

Basic Research Questions

Q. What synthetic strategies optimize stereochemical control for (Z)-3-(2-bromophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile?

- Methodological Answer : The Z-configuration is achieved via base-catalyzed aldol condensation using tert-butylammonium bromide as a phase-transfer catalyst. Temperature control (room temperature) and solvent selection (e.g., ethanol or DMF) minimize isomerization. Reaction progress is monitored via TLC/HPLC to ensure stereochemical fidelity .

- Key Parameters :

| Parameter | Optimal Condition | Impact on Yield/Stereochemistry |

|---|---|---|

| Catalyst | Piperidine/K₂CO₃ | Enhances enolate formation |

| Solvent | Anhydrous DMF | Stabilizes intermediates |

| Time | 45–90 min | Prevents over-oxidation |

Q. Which analytical techniques confirm the Z-configuration and molecular geometry of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves bond lengths (C=C ~1.34 Å) and dihedral angles to confirm Z-geometry .

- NMR spectroscopy : Distinct vinyl proton coupling constants (J = 10–12 Hz for Z-isomers) and NOESY correlations validate spatial arrangement .

- IR spectroscopy : CN stretch at ~2215 cm⁻¹ and C=C absorption at ~1610 cm⁻¹ corroborate functional groups .

Advanced Research Questions

Q. How can computational docking predict the binding affinity of this compound to cancer-related targets?

- Methodological Answer : AutoDock Vina is employed to simulate interactions with kinases (e.g., EGFR or BRAF). The scoring function (-9.5 to -11.2 kcal/mol) prioritizes binding poses. Steps include:

Protein Preparation : Remove water molecules, add polar hydrogens (PDB: 1M17).

Grid Box Setup : Center on catalytic residues (e.g., Lys721 for EGFR).

Post-Docking Analysis : Cluster poses using RMSD ≤2.0 Å and validate via MM/GBSA .

Q. What in vitro assays evaluate its anticancer activity, and how are data inconsistencies addressed?

- Methodological Answer :

- NCI-60 Cell Panel : Tests growth inhibition (GI₅₀) across cancer types. For example, analogous thiazole-acrylonitriles show GI₅₀ = 0.021–12.2 μM .

- Contradiction Resolution : Discrepancies in IC₅₀ values may arise from impurity (>95% purity required via HPLC) or assay conditions (e.g., serum-free media vs. FBS-containing). Replicate studies under standardized protocols (e.g., MTT assay, 48–72 hr exposure) .

Q. How does the 2-bromophenyl substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom facilitates Suzuki-Miyaura couplings (Pd(PPh₃)₄, K₂CO₃, DME/H₂O). Key considerations:

- Electronic Effects : Bromine’s electronegativity enhances aryl halide oxidative addition to Pd⁰.

- Steric Effects : Ortho-substitution may reduce coupling efficiency (yield drops by ~15% vs. para-substituted analogs) .

Data Contradiction Analysis

Q. How to resolve conflicting reports on biological activity between similar thiazole-acrylonitriles?

- Methodological Answer :

- Structural Variants : Compare substituent effects (e.g., 3,4-dimethylphenyl vs. nitrophenyl on thiazole C4). Meta-substitution often reduces steric hindrance, improving target engagement .

- Assay Variability : Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and validate via orthogonal assays (e.g., apoptosis markers) .

Key Research Findings Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.